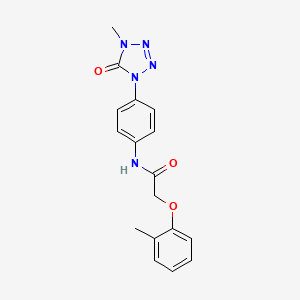

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(o-tolyloxy)acetamide

描述

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(o-tolyloxy)acetamide is a synthetic acetamide derivative featuring a tetrazole ring and an o-tolyloxy substituent. The tetrazole moiety (4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl) is a five-membered aromatic heterocycle known for its metabolic stability and bioisosteric properties, often serving as a carboxylic acid substitute in drug design . The o-tolyloxy group (2-methylphenoxy) contributes to lipophilicity, influencing pharmacokinetic parameters such as membrane permeability. Structural characterization of such compounds typically employs crystallographic tools like SHELX and spectroscopic methods (e.g., NMR, IR) .

属性

IUPAC Name |

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-12-5-3-4-6-15(12)25-11-16(23)18-13-7-9-14(10-8-13)22-17(24)21(2)19-20-22/h3-10H,11H2,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZOIIFXPMOECD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(o-tolyloxy)acetamide is a complex organic compound notable for its unique structural features, including a tetrazole moiety. This compound is of significant interest in pharmaceutical research due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the available literature on its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C₁₅H₁₅N₅O₃, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structure consists of:

- A tetrazole ring , known for its diverse biological activities.

- A phenyl group linked to an o-tolyloxy acetamide , which may enhance its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Tetrazole Ring : This is achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.

- Attachment to the Phenyl Group : The tetrazole is then linked to a phenyl group via substitution reactions.

- Formation of the Acetamide Moiety : The final product is synthesized through coupling with an o-tolyloxy acetamide.

Antimicrobial Properties

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of tetrazoles can inhibit bacterial growth effectively. The exact mechanism involves interference with bacterial cell wall synthesis and metabolism.

Anti-inflammatory Effects

The compound has demonstrated potential in modulating inflammatory pathways. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammation, making it a candidate for treating degenerative diseases associated with chronic inflammation.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The presence of the tetrazole ring is crucial as it has been linked to apoptosis induction in various cancer cell lines.

| Compound | Activity | IC50 (µM) | Cell Line Tested |

|---|---|---|---|

| This compound | Anticancer | TBD | Various |

| Reference Compound | Anticancer | 10 | A431 (human epidermoid carcinoma) |

The biological activity of this compound likely arises from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : It could bind to receptors that regulate cell proliferation and apoptosis.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The target compound shares structural similarities with several acetamide derivatives documented in the evidence, differing primarily in heterocyclic cores and substituents. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Heterocyclic Core: The tetrazole in the target compound offers enhanced metabolic stability compared to triazole or thiazole derivatives, as tetrazoles resist oxidative degradation in vivo . Triazole-based analogues (e.g., Compound 51) are often synthesized via cyclization reactions involving hydrazides and carbonyl compounds, with moderate yields (42–43%) .

Substituent Effects :

- The o-tolyloxy group in the target compound increases lipophilicity compared to the ethoxyphenyl group in ’s compound, which may enhance blood-brain barrier penetration.

- Electron-withdrawing groups (e.g., fluorine in Compound 51) improve binding affinity in some pharmacological contexts but may reduce solubility .

Hydrogen Bonding and Crystallography

常见问题

Q. Characterization of Intermediates :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity and substituent positions.

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

- HPLC : Ensures purity (>95%) before proceeding to subsequent steps .

Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

Answer:

- ¹H/¹³C NMR : Identifies proton environments (e.g., methyl groups on tetrazole, aromatic protons from o-tolyloxy) and carbon backbone connectivity .

- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide, N-H stretches for tetrazole) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular formula (e.g., C₁₇H₁₆N₄O₃) .

- HPLC with UV/Vis Detection : Monitors purity using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced: How can crystallographic data (e.g., SHELXL) resolve ambiguities in the molecular structure?

Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides:

- Bond Lengths/Angles : Validates the tetrazole ring geometry and acetamide conformation.

- Hydrogen Bonding Networks : Identifies intermolecular interactions (e.g., N-H···O between tetrazole and acetamide groups) that influence packing and stability .

- Disorder Modeling : Resolves rotational disorders in the o-tolyloxy group using PART instructions in SHELXL .

Q. Validation Tools :

- R-Factors : Acceptable values (R₁ < 0.05) ensure model accuracy.

- ORTEP Diagrams : Visualize thermal ellipsoids to assess positional uncertainty .

Advanced: How can hydrogen bonding patterns and graph set analysis predict stability and reactivity?

Answer:

- Graph Set Analysis (Etter’s method): Classifies hydrogen bonds (e.g., D(2) motifs for N-H···O interactions) to map supramolecular assemblies .

- Thermogravimetric Analysis (TGA) : Correlates hydrogen bond density with thermal stability (e.g., decomposition temperatures >200°C for tightly packed crystals) .

- Solubility Studies : Strong intermolecular H-bonding reduces solubility in polar aprotic solvents (e.g., DMSO), guiding formulation strategies .

Advanced: How should researchers address discrepancies in reported biological activity data (e.g., IC₅₀ variability)?

Answer:

- Assay Replication : Repeat experiments under standardized conditions (e.g., pH 7.4, 37°C) using positive controls (e.g., doxorubicin for cytotoxicity) .

- Orthogonal Assays : Cross-validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to rule out false positives .

- Meta-Analysis : Compare structural analogs (e.g., methyl vs. ethyl substituents on tetrazole) to identify SAR trends impacting potency .

Methodological: How to design experiments assessing in vitro biological activity?

Answer:

- Dose-Response Curves : Test 10⁻⁶–10⁻³ M concentrations in triplicate.

- Cell Lines : Use cancer (e.g., MCF-7) and non-cancerous (e.g., HEK293) models to evaluate selectivity .

- Controls : Include vehicle (DMSO ≤0.1%) and reference compounds (e.g., cisplatin).

- Endpoint Measurements : Use fluorometric assays (e.g., caspase-3 activation for apoptosis) .

Stability: How to evaluate the compound’s stability under varying conditions?

Answer:

- Forced Degradation Studies :

- Analytical Monitoring : Use LC-MS to identify degradation products (e.g., tetrazole ring opening).

Computational: How can DFT simulations predict reactivity and target interactions?

Answer:

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., tetrazole N2 for electrophilic attack) .

- Docking Studies : Use AutoDock Vina to model binding to targets (e.g., cyclooxygenase-2) with flexible side chains.

- MD Simulations : Simulate 100 ns trajectories in explicit solvent to assess binding stability (RMSD < 2 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。